![molecular formula C10H7BrFNO2 B1484937 Methyl 6-bromo-3-cyano-2-fluorophenylacetate CAS No. 1805015-74-0](/img/structure/B1484937.png)
Methyl 6-bromo-3-cyano-2-fluorophenylacetate
Overview
Description
Methyl 6-bromo-3-cyano-2-fluorophenylacetate, also known as 6-bromo-3-cyano-2-fluorophenylacetic acid methyl ester, is an organic compound with a molecular weight of 319.17 g/mol. It is a colorless solid with a melting point of 186-188 °C and a boiling point of 281-282 °C. 6-bromo-3-cyano-2-fluorophenylacetate is used as a reagent in organic synthesis and is also found in a variety of pharmaceutical and biotechnological applications.
Scientific Research Applications
Methyl 6-bromo-3-cyano-2-fluorophenylacetateano-2-fluorophenylacetate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of coordination complexes. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of biotechnological products, such as enzymes and proteins.
Mechanism Of Action
The mechanism of action of Methyl 6-bromo-3-cyano-2-fluorophenylacetateano-2-fluorophenylacetate is not fully understood. However, it is believed that the compound acts as a brominating agent, which means that it can react with other molecules to form brominated compounds. It is also believed that the compound can act as a catalyst in the synthesis of polymers and coordination complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 6-bromo-3-cyano-2-fluorophenylacetateano-2-fluorophenylacetate are not fully understood. However, it is believed that the compound can act as a brominating agent, which means that it may have a toxic effect on cells and tissues. Additionally, the compound may interact with enzymes and proteins, which could lead to changes in biochemical pathways.
Advantages And Limitations For Lab Experiments
The main advantage of using Methyl 6-bromo-3-cyano-2-fluorophenylacetateano-2-fluorophenylacetate in laboratory experiments is its high reactivity. This allows for the synthesis of a variety of compounds in a short amount of time. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with care.
Future Directions
There are a number of future directions for research on Methyl 6-bromo-3-cyano-2-fluorophenylacetateano-2-fluorophenylacetate. First, more research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to identify new applications for the compound, such as in the synthesis of novel pharmaceuticals and biotechnological products. Finally, more research is needed to optimize the synthesis of the compound, as well as to develop new methods for its synthesis.
properties
IUPAC Name |
methyl 2-(6-bromo-3-cyano-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-9(14)4-7-8(11)3-2-6(5-13)10(7)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLZBWISNNWFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-cyano-2-fluorophenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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